molecular formula C14H12ClN3OS B2729649 1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethan-1-ol CAS No. 2380034-12-6

1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethan-1-ol

Cat. No.: B2729649
CAS No.: 2380034-12-6
M. Wt: 305.78
InChI Key: ONTQHTKPEVFVKL-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethan-1-ol is a complex organic compound that features a benzothiophene ring and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethan-1-ol typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiophene ring, followed by the introduction of the chloropyrimidine group. Common reagents used in these reactions include halogenating agents, amines, and alcohols. The reaction conditions may vary, but they generally require controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol
  • 1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol
  • 1-(1-Benzothiophen-3-yl)-2-[(5-iodopyrimidin-2-yl)amino]ethanol

Uniqueness

1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethan-1-ol is unique due to the presence of the chloropyrimidine group, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c15-9-5-16-14(17-6-9)18-7-12(19)11-8-20-13-4-2-1-3-10(11)13/h1-6,8,12,19H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTQHTKPEVFVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC3=NC=C(C=N3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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